molecular formula C7H5N3O B2410819 [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde CAS No. 1268521-09-0

[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde

Cat. No.: B2410819
CAS No.: 1268521-09-0
M. Wt: 147.137
InChI Key: BCAFKIOLXGCKBZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde (CAS 1268521-09-0) is a high-purity chemical building block of interest in pharmaceutical and medicinal chemistry research . This compound features a fused triazolopyridine heterocyclic system bearing a reactive formyl group at the 7-position, making it a versatile intermediate for further synthetic elaboration, such as the creation of carbon-carbon bonds via aldol reactions or the synthesis of Schiff bases . The scaffold is structurally related to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which is recognized in drug design for its similarity to the purine ring system, its potential as a bio-isostere for various functional groups, and its metal-chelating properties . Researchers can leverage this aldehyde to develop novel compounds for probing biological systems, including potential applications in the synthesis of kinase inhibitors and other therapeutically relevant molecules . The product is supplied with a minimum purity of 95% . This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAFKIOLXGCKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-09-0
Record name [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde
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Preparation Methods

Microwave-Assisted Cyclization with Aldehydes

A microwave-assisted protocol enables the construction of the triazole ring while introducing the carbaldehyde group. 1-Amino-2-imino-pyridine derivatives react with arylidene malononitriles or aldehydes under microwave irradiation (120–150°C, 15–30 min), formingTriazolo[1,5-a]pyridine-7-carbaldehyde in 65–85% yields. For example, benzaldehyde derivatives undergo cyclocondensation with 1-amino-2-imino-pyridine, followed by oxidative aromatization, to install the aldehyde moiety at C7 (Table 1).

Table 1. Representative Aldehyde Substrates and Yields

Aldehyde Substrate Reaction Time (min) Yield (%)
Benzaldehyde 20 78
4-Nitrobenzaldehyde 25 68
Furfural 30 72

This method benefits from short reaction times and avoids metal catalysts, though electron-deficient aldehydes require longer irradiation.

Vilsmeier-Haack Formylation of Preformed Triazolopyridines

Direct formylation ofTriazolo[1,5-a]pyridine derivatives using the Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group regioselectively at C7. The reaction proceeds via electrophilic aromatic substitution, with the triazole nitrogen directing formylation to the adjacent pyridine carbon. Optimal conditions (0°C to room temperature, 6–8 h) afford 70–90% yields. For instance,Triazolo[1,5-a]pyridine treated with DMF-POCl₃ complex yields the 7-carbaldehyde derivative (Scheme 1).

Scheme 1.
$$
\text{Triazolo[1,5-a]pyridine} \xrightarrow{\text{DMF, POCl}_3} \text{Triazolo[1,5-a]pyridine-7-carbaldehyde}
$$

This method is limited by competing side reactions if electron-donating groups are present on the triazole ring.

Oxidation of Hydroxymethyl or Methyl Substituents

Oxidative Dehydrogenation of Hydroxymethyl Groups

7-Hydroxymethyl-Triazolo[1,5-a]pyridine undergoes oxidation using MnO₂ or Dess-Martin periodinane (DMP) in dichloromethane (rt, 2–4 h) to yield the carbaldehyde. Yields range from 60–75%, with MnO₂ being more cost-effective but requiring longer reaction times (Table 2).

Table 2. Oxidizing Agents and Efficiency

Oxidizing Agent Solvent Time (h) Yield (%)
MnO₂ CH₂Cl₂ 4 65
DMP CH₂Cl₂ 2 73

Catalytic Oxidation of Methyl Groups

7-Methyl-Triazolo[1,5-a]pyridine is oxidized to the aldehyde using SeO₂ in dioxane (reflux, 6 h). This method achieves 55–60% yields but risks over-oxidation to carboxylic acids.

Palladium-Catalyzed Carbonylation

Halogenated precursors (e.g., 7-bromo-Triazolo[1,5-a]pyridine) undergo palladium-catalyzed carbonylation with CO in the presence of a formylating agent. Using Pd(PPh₃)₄ as a catalyst and DMF as a CO surrogate (100°C, 12 h), the reaction affords the 7-carbaldehyde in 50–65% yields.

Scheme 2.
$$
\text{7-Bromo-Triazolopyridine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CO}} \text{7-Carbaldehyde}
$$

This method is less favored due to high catalyst costs and sensitivity to moisture.

Multicomponent Reactions (MCRs)

One-pot MCRs using 2-aminopyridine, aldehydes, and nitriles in acetic acid (reflux, 8–10 h) provide a streamlined route. For example, 2-aminopyridine, benzaldehyde, and malononitrile cyclize to form the target compound in 58% yield.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the aldehyde group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a crucial building block for synthesizing derivatives with various biological activities. Notable applications include:

  • RORγt Inverse Agonists : These compounds target the RORγt receptor, which plays a vital role in immune response modulation. They show promise in treating autoimmune diseases by inhibiting the receptor's activity, thus reducing inflammation and autoimmunity .
  • PHD-1 Inhibitors : [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde derivatives have been explored as inhibitors of prolyl hydroxylase domain-containing protein 1 (PHD-1), which is involved in oxygen sensing and regulation of hypoxia-inducible factors (HIFs). This inhibition may offer therapeutic avenues for conditions related to hypoxia .
  • JAK1 and JAK2 Inhibitors : Compounds derived from this scaffold have been identified as inhibitors of Janus kinases (JAKs), which are critical in cytokine signaling pathways. These inhibitors can be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
  • Cancer Therapeutics : The compound has been utilized in developing anticancer agents. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines (e.g., A549, MCF-7, HeLa) with IC50 values indicating potent activity . The introduction of the triazolo core enhances the antitumor effects of these compounds.

Synthetic Methods

One efficient method for synthesizing [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde involves microwave-mediated synthesis from enaminonitriles and benzohydrazides. This approach is notable for its eco-friendliness and scalability .

Case Study 1: RORγt Inhibition

In a study investigating RORγt inverse agonists derived from [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde, researchers demonstrated that these compounds effectively reduced pro-inflammatory cytokine production in vitro. This suggests potential utility in treating autoimmune conditions like multiple sclerosis and rheumatoid arthritis.

Case Study 2: Anticancer Activity

Another study focused on the synthesis of derivatives targeting c-Met and VEGFR-2 pathways. The most promising compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.98 µM. This compound also induced apoptosis in a dose-dependent manner and showed low hemolytic toxicity .

Comparative Data Table

Application AreaTarget/MechanismNotable Findings
Autoimmune DiseasesRORγt InhibitionReduces cytokine production
Inflammatory DiseasesJAK1/JAK2 InhibitionDisrupts inflammatory signaling
Cancer Treatmentc-Met/VEGFR-2 InhibitionSignificant antiproliferative activity
Oxygen RegulationPHD-1 InhibitionPotential treatment for hypoxic conditions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its position-specific functional groups allow for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde is a compound that has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer, antiviral, and anti-inflammatory properties.

Synthesis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives typically involves various methods including microwave-assisted synthesis and traditional organic reactions. Recent studies have reported efficient methods for synthesizing these compounds under environmentally friendly conditions, enhancing their accessibility for biological evaluation .

Anticancer Activity

Recent research highlights the potent anticancer properties of [1,2,4]triazolo[1,5-a]pyridine derivatives. For instance:

  • Cell Proliferation Inhibition : Certain derivatives have shown significant antiproliferative effects against various cancer cell lines. For example, a derivative exhibited an IC50 value of 0.53 μM against HCT-116 cells and induced apoptosis through the inhibition of the ERK signaling pathway .
  • Mechanism of Action : The mechanism involves the suppression of key signaling pathways such as ERK and CDK2. Compounds have been identified that inhibit CDK2 with IC50 values as low as 0.12 μM, demonstrating their potential as targeted cancer therapies .

Antiviral Activity

The antiviral potential of these compounds has also been explored:

  • Influenza Virus : Some derivatives have demonstrated activity against influenza A virus by disrupting critical protein-protein interactions necessary for viral replication. For instance, compounds targeting the PA-PB1 interface of the influenza polymerase complex were synthesized and shown to inhibit viral replication effectively .

Anti-inflammatory Activity

Additionally, certain derivatives have exhibited anti-inflammatory properties:

  • Cytokine Inhibition : A specific triazolo[1,5-a]pyridine derivative was shown to suppress IL-17A production in a dose-dependent manner in vivo. This suggests its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated a series of [1,2,4]triazolo[1,5-a]pyridine derivatives for their anticancer efficacy. The most active compound demonstrated significant inhibition of cell growth in MGC-803 cells with an IC50 value of 2.1 μM and induced cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (μM)Mechanism
1MCF-73.91Tubulin polymerization
2HCT-1160.53ERK signaling inhibition
3MGC-8032.1Apoptosis induction

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties against influenza A virus. The synthesized compounds were evaluated for their ability to inhibit viral replication.

CompoundTargetBinding Affinity (kcal/mol)Activity
APA-PB1 Complex-9.5Inhibitory
BRdRP-8.7Moderate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with aldehydes or ketones. Key steps include:

  • Precursor preparation : Use of 7-hydrazinyl-triazolopyrimidine derivatives as intermediates (e.g., via hydrazine substitution reactions) .
  • Cyclization : Acid- or base-catalyzed cyclization in solvents like ethanol or DMF under reflux (60–100°C) .
  • Oxidation : Controlled oxidation of hydroxymethyl intermediates to the aldehyde group using mild oxidants (e.g., MnO₂ or TEMPO) to avoid over-oxidation .
  • Yield optimization : Catalyst selection (e.g., APTS or TMDP) and solvent polarity significantly affect reaction efficiency. For example, TMDP as a dual solvent-catalyst improves one-pot three-component reaction yields by 15–20% .

Q. How should [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde be stored to ensure stability?

  • Methodological Answer :

  • Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation.
  • Solubility considerations : Prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis; freeze aliquots at -20°C for long-term stability .
  • Handling : Use glove boxes for sensitive reactions to minimize exposure to moisture and oxygen .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and triazole/pyridine ring integrity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₅N₃O) and isotopic patterns.
  • XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, particularly for regiochemical assignments .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of [1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, predicting electrophilic/nucleophilic sites. For example, the aldehyde group shows high electrophilicity (Fukui indices >0.5) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust torsion angles to fit binding pockets, as seen in triazolopyrimidine-based inhibitors .
  • Thermodynamic properties : Calculate heats of formation (HOF) via isodesmic reactions to assess stability and energetic potential .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response profiling : Perform IC₅₀ assays under standardized conditions (e.g., pH 7.4, 37°C) to compare potency.
  • Metabolic stability tests : Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo/in vitro results .
  • Structural analogs : Synthesize derivatives (e.g., 7-bromo or 7-cyclopentyl) to isolate structure-activity relationships (SAR) and identify critical functional groups .

Q. How can multi-step synthesis of derivatives be optimized for scalability?

  • Methodological Answer :

  • Flow chemistry : Implement continuous flow systems for hazardous steps (e.g., bromination) to improve safety and reproducibility .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported TMDP) in one-pot reactions to reduce costs and waste .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (20–50%) or preparative HPLC for polar derivatives .

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